2,6-Difluoro-4-nitrobenzene-1-thiol

Nucleophilic Aromatic Substitution SNAr Fluorine Chemistry

2,6-Difluoro-4-nitrobenzene-1-thiol (DFNBT) is a polyfunctional aromatic scaffold engineered for advanced synthesis. Its para-nitro group strongly activates the fluorinated positions for SNAr, while the thiol provides an independent nucleophilic handle, enabling sequential, site-selective functionalization impossible with simpler analogs. This unique triad of reactive sites makes it the premier choice for generating diverse drug-like libraries, functional polymers, and activity-based probes.

Molecular Formula C6H3F2NO2S
Molecular Weight 191.16 g/mol
CAS No. 1181458-66-1
Cat. No. B1419394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-4-nitrobenzene-1-thiol
CAS1181458-66-1
Molecular FormulaC6H3F2NO2S
Molecular Weight191.16 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)S)F)[N+](=O)[O-]
InChIInChI=1S/C6H3F2NO2S/c7-4-1-3(9(10)11)2-5(8)6(4)12/h1-2,12H
InChIKeyPWWMHVHBXSUFCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluoro-4-nitrobenzene-1-thiol (CAS 1181458-66-1): A Unique Building Block for Thiol-Ene and Nucleophilic Aromatic Substitution Chemistry


2,6-Difluoro-4-nitrobenzene-1-thiol (DFNBT) is a polyfunctional aromatic compound featuring a thiol group at position 1, flanked by two fluorine atoms at positions 2 and 6, and a nitro group at position 4 . This specific substitution pattern creates a unique electronic environment, combining a strong nucleophile (thiol) with an aromatic ring that is highly activated for nucleophilic aromatic substitution (SNAr) at the fluorinated positions and capable of participating in radical thiol-ene reactions [1].

Why 2,6-Difluoro-4-nitrobenzene-1-thiol Cannot Be Readily Substituted by Common Thiophenols or Nitrofluorobenzenes


Generic substitution of 2,6-Difluoro-4-nitrobenzene-1-thiol with simpler thiophenols or nitrofluorobenzenes is not feasible due to its unique combination of functional groups. Unlike 2,6-difluorobenzenethiol, which lacks the nitro group, DFNBT exhibits significantly enhanced reactivity in SNAr reactions due to the strong electron-withdrawing effect of the para-nitro group [1]. Conversely, compared to 2,4-difluoronitrobenzene, which lacks the thiol group, DFNBT provides an orthogonal nucleophilic handle, enabling sequential, site-selective functionalization strategies that are impossible with simpler analogs [2].

Quantitative Differentiation: Head-to-Head Reactivity and Purity Data for 2,6-Difluoro-4-nitrobenzene-1-thiol


Enhanced Reactivity in Nucleophilic Aromatic Substitution Compared to 2,4-Difluoronitrobenzene

2,6-Difluoro-4-nitrobenzene-1-thiol is a superior substrate for sequential SNAr reactions compared to the widely used 2,4-difluoronitrobenzene. The presence of both fluorine atoms ortho to a strong electron-withdrawing nitro group makes them highly susceptible to nucleophilic displacement. Critically, the thiol group in DFNBT provides an additional, orthogonal site for functionalization, allowing for the creation of more complex molecular architectures. Class-level inference from studies on nitrofluoroaromatics confirms that all fluorine atoms on such activated rings can be substituted by thiolate nucleophiles [1].

Nucleophilic Aromatic Substitution SNAr Fluorine Chemistry

Unique Thiol-ene and Mechanochemical Reactivity Enabled by the Thiol Moiety

The thiol group in DFNBT enables participation in thiol-ene 'click' reactions and, as demonstrated in a recent mechanochemical study, direct difluoromethylation. This reactivity is completely absent in comparator compounds lacking a thiol group, such as 2,6-difluoronitrobenzene. The mechanochemical method, in particular, is noted for its short reaction time and excellent functional group tolerance [1].

Thiol-ene Click Chemistry Mechanochemistry Difluoromethylation

High and Verified Purity (≥95%) from Multiple Suppliers

For reliable research, a minimum purity specification is critical. 2,6-Difluoro-4-nitrobenzene-1-thiol is consistently offered at a minimum purity of 95% by reputable suppliers such as AKSci and Enamine, as verified by their technical datasheets [1]. This specification ensures reproducibility in sensitive synthetic applications, particularly in polymer chemistry or medicinal chemistry where impurities can poison catalysts or lead to erroneous biological results.

Quality Control Purity Procurement Analytical Chemistry

Stable Long-Term Storage Profile Reduces Degradation Risks

The compound is specified for long-term storage in a cool, dry place, indicating good inherent chemical stability under standard laboratory conditions . This is a significant advantage for procurement and inventory management, as it minimizes the risk of degradation during shipping and long-term storage compared to more labile thiophenols or nitroaromatics.

Stability Storage Logistics Compound Management

Key Application Scenarios for 2,6-Difluoro-4-nitrobenzene-1-thiol in Research and Development


Medicinal Chemistry: Synthesis of Diversified Compound Libraries

DFNBT is an ideal core scaffold for synthesizing diverse libraries of drug-like molecules. Its three reactive sites (two F atoms for SNAr, one SH for thiol-ene or alkylation) allow for systematic and sequential introduction of molecular diversity, a key requirement in modern drug discovery [1]. The ability to easily incorporate fluorine-containing groups via the thiol handle is particularly valuable, as fluorination is a common strategy to improve the metabolic stability and bioavailability of drug candidates [2].

Polymer and Materials Chemistry: Development of Functional Polymers and Networks

The compound serves as a versatile monomer for creating functional polymers. The thiol group can participate in thiol-ene polymerizations to form crosslinked networks, while the fluorine atoms provide sites for post-polymerization functionalization via SNAr. This allows for the creation of materials with tailored properties, such as specific surface chemistries, refractive indices, or chemical resistance [1].

Chemical Biology: Development of Activity-Based Probes

The reactivity of DFNBT's fluorine atoms towards nucleophiles, including biological ones like glutathione (GSH) [3], makes it a potential starting material for designing activity-based probes or covalent inhibitors. By attaching a reporter tag (e.g., a fluorophore or biotin) to the thiol group, the compound can be used to study or inhibit enzymes that possess active-site nucleophiles, such as glutathione S-transferases (GSTs).

Agrochemical Research: Synthesis of Novel Pesticides and Herbicides

The core structure of DFNBT is reminiscent of several classes of agrochemicals. The combination of a nitroaromatic and a fluorinated thiophenol offers a privileged scaffold for exploring new bioactive molecules. The orthogonal reactivity of the thiol and fluorine groups enables the rapid generation of analogs for structure-activity relationship (SAR) studies, a crucial step in developing new crop protection agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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